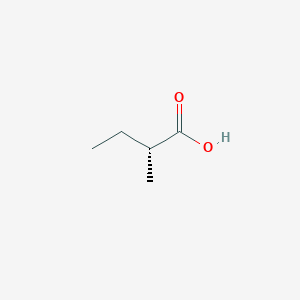

(R)-2-Methylbutanoic acid

Description

Properties

IUPAC Name |

(2R)-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8091536 | |

| Record name | (2R)-2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32231-50-8 | |

| Record name | (-)-2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Methylbutanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (R)-2-Methylbutanoic Acid

Introduction

This compound, also known as (R)-2-methylbutyric acid, is a chiral carboxylic acid belonging to the class of short-chain fatty acids.[1] Its chemical formula is C₅H₁₀O₂.[2] This compound is of significant interest to researchers and drug development professionals due to its role as a versatile chiral building block in organic synthesis for pharmaceuticals and agrochemicals.[2] It is a naturally occurring compound, found in cocoa beans, and is known for its distinct, pervasive cheesy and sweaty odor, which contrasts sharply with the pleasantly sweet, fruity aroma of its (S)-enantiomer.[1] This guide provides a comprehensive overview of its core chemical properties, experimental protocols, and relevant biological context.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[3][4] Its key physical and chemical properties are summarized in the table below, compiled from various sources to provide a comparative overview.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-methylbutanoic acid | [5] |

| Synonyms | (R)-2-methylbutyric acid, (R)-(-)-2-Methylbutanoic Acid | [5][] |

| CAS Number | 32231-50-8 | [5] |

| Molecular Formula | C₅H₁₀O₂ | [1][5] |

| Molecular Weight | 102.13 g/mol | [4][5] |

| Appearance | Clear colorless to light brown/pale yellow liquid/oil | [1][3][][7] |

| Odor | Pervasive cheesy, sweaty | [1][8] |

| Melting Point | -70 °C to -90 °C | [1][4][9] |

| Boiling Point | 176-177 °C (at 760 mmHg); 50 °C (at 0.07 Torr) | [1][4][10][11] |

| Density | 0.9313 - 0.94 g/cm³ (at 20-25 °C) | [1][10][11] |

| Water Solubility | 20 - 45 g/L (at 20 °C) | [3][4][12] |

| pKa | 4.8 - 4.97 | [4][7][13] |

| logP (Octanol/Water) | 1.18 | [1][9] |

| Refractive Index (n20/D) | ~1.405 | [9][11] |

| Specific Optical Rotation [α] | -19.34° (neat, 21 °C) for the optically pure acid | [14] |

| Flash Point | 74 - 83 °C | [1][4] |

| Vapor Pressure | 0.433 - 0.5 mmHg (at 20 °C) | [11][12] |

Spectroscopic Data

Characterization of this compound is routinely achieved using standard spectroscopic methods. While specific spectra are not reproduced here, relevant data can be found in comprehensive databases such as the NIST Chemistry WebBook.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the connectivity of the carbon backbone and the presence of the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: IR spectra of this compound prominently feature a broad absorption band characteristic of the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹).[16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[15]

Reactivity and Stability

This compound exhibits reactivity typical of a carboxylic acid.[1]

-

Acyl Substitution: The carboxylic acid functionality allows for straightforward conversion to a variety of derivatives, including esters (via Fischer esterification), amides, acid chlorides, and anhydrides.[1][2] The acid chloride is a common intermediate for accessing these other derivatives.[1]

-

Deprotonation: As an acid, it reacts with bases to form the corresponding 2-methylbutanoate salt.

-

Stability: The compound is stable under normal storage conditions.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and reactive metals, which may lead to exothermic or decomposition reactions.[3]

Biogenesis and Biological Interactions

This compound is a bacterial and human metabolite.[3] It is biosynthesized from the amino acid L-isoleucine, not leucine as some sources suggest for the 2-methyl isomer.[2][3] Its primary biological significance in humans is related to its potent odor, which interacts with olfactory receptors.[2]

Caption: Biosynthetic pathway from L-Isoleucine to this compound.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of this compound in a research setting.

Protocol 5.1: Asymmetric Synthesis via Hydrogenation

One modern method to produce enantiomerically pure 2-methylbutanoic acid is through the asymmetric hydrogenation of tiglic acid.[1]

-

Catalyst Preparation: A ruthenium-BINAP catalyst is prepared or obtained commercially.

-

Reaction Setup: In a high-pressure reaction vessel, dissolve tiglic acid in a suitable solvent such as methanol.

-

Catalyst Addition: Add the Ru-BINAP catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Seal the vessel and pressurize with hydrogen gas (H₂). The reaction is typically stirred at a specific temperature and pressure until the uptake of hydrogen ceases.

-

Workup: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

-

Purification: The resulting product is purified using standard techniques, such as column chromatography or distillation, to yield the enantiomerically enriched 2-methylbutanoic acid. The specific enantiomer (R or S) obtained depends on the chirality of the BINAP ligand used.

Protocol 5.2: Chiral Resolution of Racemic 2-Methylbutanoic Acid

A classic method to separate enantiomers is through chemical resolution, which involves converting the enantiomers into diastereomeric salts.[1]

-

Salt Formation: Dissolve racemic 2-methylbutanoic acid in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (+)-brucine or (R)-1-phenylethanamine), in the same solvent.

-

Crystallization: Slowly combine the two solutions. The diastereomeric salts will have different solubilities. Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

-

Separation: Isolate the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.

-

Purification of Diastereomer: The purity of the crystallized salt can be enhanced by recrystallization until a constant specific optical rotation is achieved.

-

Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate, liberating the free carboxylic acid.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

-

Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure this compound.

Caption: General workflow for the chiral resolution of 2-methylbutanoic acid.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1][5] |

| Acute Toxicity | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin.[1] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[5] |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Nitrile rubber), protective goggles or a face shield, and a lab coat.[17]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[17][18] Avoid contact with skin, eyes, and clothing.[18]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed, corrosion-resistant containers.[3][18] Keep away from heat, sparks, and open flames.[19]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes.[18] If inhaled, move to fresh air.[18] If ingested, rinse mouth and do not induce vomiting; seek immediate medical attention.[18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[18]

References

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Methylbutanoic Acid | High-Purity Grade for Research [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-2-Methylbutyric acid | 32231-50-8 [chemicalbook.com]

- 8. The 2-Methylbutanoic acids [leffingwell.com]

- 9. 2-methylbutanoic acid [stenutz.eu]

- 10. (R)-2-Methylbutyric acid | 32231-50-8 [amp.chemicalbook.com]

- 11. 2-甲基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. scent.vn [scent.vn]

- 13. Showing Compound 2-Methylbutanoic acid (FDB008135) - FooDB [foodb.ca]

- 14. The specific rotation of optically pure 2-methylbutanoic acid is [\alpha].. [askfilo.com]

- 15. Butanoic acid, 2-methyl- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. chemicalbull.com [chemicalbull.com]

- 19. synerzine.com [synerzine.com]

(R)-2-Methylbutanoic acid CAS number

An In-depth Technical Guide to (R)-2-Methylbutanoic Acid

CAS Number: 32231-50-8[1][2][3][4]

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological significance.

Physicochemical Properties

This compound, also known as (R)-(-)-2-methylbutyric acid, is a chiral carboxylic acid.[5] Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H10O2 | [4][5] |

| Molecular Weight | 102.13 g/mol | [2][4][5] |

| Appearance | Clear colorless to light yellow liquid/oil | [1][5] |

| Odor | Pervasive, cheesy, sweaty odor | [1][3][6] |

| Boiling Point | 176-177 °C | [1][7] |

| 50 °C at 0.07 mmHg | [4] | |

| Melting Point | -70 °C (for racemic) | [7] |

| Density | 0.936 - 0.94 g/cm³ (at 20 °C, for racemic) | [1][7] |

| Solubility | Partially soluble in water; soluble in organic solvents like ethanol and ether. | [5] |

| Refractive Index | 1.4055 (for racemic) | [7] |

Safety and Handling

This compound is classified as corrosive and an irritant.[2]

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage.[2] |

| H335 | May cause respiratory irritation.[2] |

Precautionary Statements: P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, and P501.[2] Personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.[8]

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various methods. A common approach is the asymmetric hydrogenation of tiglic acid.

Protocol: Asymmetric Hydrogenation of Tiglic Acid [1]

-

Catalyst Preparation: A ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst is typically used. The specific isomer of BINAP will determine the chirality of the product. For this compound, an (R)-BINAP ligand is generally employed.

-

Reaction Setup: In a high-pressure reactor, dissolve tiglic acid in a suitable solvent, such as methanol or ethanol.

-

Catalyst Addition: Add the Ru-(R)-BINAP catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. The reaction is typically stirred at a specific temperature until the reaction is complete, which can be monitored by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up: After the reaction is complete, the pressure is released, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The resulting this compound can be purified by distillation or chromatography to achieve high enantiomeric purity.

Analysis of Enantiomeric Purity

The enantiomeric purity of this compound is crucial and can be determined using chiral chromatography.

Protocol: Chiral Gas Chromatography (GC) Analysis [9]

-

Derivatization (Optional but often recommended): To improve volatility and separation, the carboxylic acid can be converted to a more volatile ester, for example, the methyl or ethyl ester, by reacting with the corresponding alcohol in the presence of an acid catalyst.

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column) capable of separating the enantiomers.

-

-

Sample Preparation: Dissolve a small amount of the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Chromatographic Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample.

-

Oven Temperature Program: An initial temperature is held for a few minutes, then ramped to a final temperature to ensure the separation of the enantiomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector Temperature: Set higher than the final oven temperature.

-

-

Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R) and (S) enantiomers using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Biological Significance and Pathways

This compound is a naturally occurring compound found in various plants and fermented foods.[1][2] It is a known metabolite in microorganisms and mammals, including humans.[1][5] While it is involved in general fatty acid metabolism, a specific signaling pathway directly initiated by this molecule is not well-documented in the provided search results. However, its role as a precursor in the biosynthesis of its corresponding methyl ester, (R)-methyl 2-methylbutanoate, has been studied.[10][11]

The biogenetic pathway for the formation of (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake mushrooms has been elucidated, where this compound is a key precursor.[10]

Caption: Biogenesis of (R)-Methyl 2-methylbutanoate.

Synthesis and Analysis Workflow

The overall process from synthesis to purity analysis of this compound follows a logical progression.

Caption: Synthesis and Analysis Workflow.

References

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylbutanoic Acid | High-Purity Grade for Research [benchchem.com]

- 4. This compound | 32231-50-8 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Cannabis Compound Database: Showing Compound Card for 2-Methyl butanoic acid (CDB005783) [cannabisdatabase.ca]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. researchgate.net [researchgate.net]

- 10. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. daneshyari.com [daneshyari.com]

(R)-2-Methylbutanoic acid structural formula

An In-depth Technical Guide to (R)-2-Methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an enantiomer of 2-methylbutanoic acid, is a branched-chain fatty acid of significant interest in various scientific fields.[1] It is a chiral molecule, with the stereocenter located at the second carbon (C2) of the butanoic acid chain. This chirality is crucial as the biological and sensory properties of the two enantiomers, (R) and (S), differ significantly. This compound is characterized by a pungent, cheesy, and sweaty odor, whereas its counterpart, (S)-2-methylbutanoic acid, possesses a sweet, fruity aroma.[1][2]

This distinct difference in properties makes stereochemical integrity paramount in applications such as flavor and fragrance chemistry, where this compound is a key component in the flavor profiles of cocoa beans and certain fermented products.[3][4] Furthermore, as a chiral building block, it serves as a valuable intermediate in the stereoselective synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

This guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis protocols, and analytical methodologies pertinent to this compound, tailored for a technical audience in research and development.

Structural and Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below.

Table 1: Compound Identification for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-methylbutanoic acid[5] |

| Synonyms | (R)-2-methylbutyric acid, (-)-2-Methylbutanoic acid[5] |

| Chemical Formula | C₅H₁₀O₂[1][5] |

| Molecular Weight | 102.13 g/mol [5] |

| CAS Number | 32231-50-8[1] |

| ChEBI ID | CHEBI:45525[1] |

| PubChem CID | 6950479[1] |

| Canonical SMILES | CCC(C)C(=O)O[1] |

| Isomeric SMILES | CC--INVALID-LINK--C(=O)O |

Table 2: Physicochemical Properties of 2-Methylbutanoic Acid (Racemic/Unspecified)

| Property | Value |

| Appearance | Clear, colorless liquid[1] |

| Odor (R-enantiomer) | Pungent, cheesy, sweaty[2] |

| Boiling Point | 176 °C[1] |

| Melting Point | -90 °C[1] |

| Density | 0.94 g/cm³ (at 20 °C)[1] |

| Solubility | Partially soluble in water; soluble in organic solvents |

| logP | 1.18[1] |

Synthesis Protocols

The synthesis of 2-methylbutanoic acid can be approached either to produce a racemic mixture or to selectively yield a single enantiomer.

Experimental Protocol: Racemic Synthesis via Grignard Reaction

This method provides a straightforward route to racemic 2-methylbutanoic acid from a commercially available alkyl halide.[1][3]

Workflow:

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-chlorobutane in anhydrous ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, yielding sec-butylmagnesium chloride.

-

Carboxylation: The Grignard solution is cooled in an ice-salt bath. Crushed dry ice (solid CO₂) is added portion-wise with vigorous stirring. The reaction is highly exothermic. After the addition is complete, the mixture is allowed to warm to room temperature.

-

Workup and Purification: The reaction mixture is quenched by slow addition to a mixture of crushed ice and a strong acid (e.g., 6M HCl). The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The resulting crude product is purified by fractional distillation to yield racemic 2-methylbutanoic acid.[6]

Experimental Protocol: Enantioselective Synthesis via Asymmetric Hydrogenation

To obtain the specific (R)-enantiomer, the asymmetric hydrogenation of an unsaturated precursor like tiglic acid is a highly effective method, utilizing a chiral catalyst such as a Ruthenium-BINAP complex.[1][7]

Reaction Pathway:

Methodology:

-

Catalyst Preparation: The chiral catalyst, such as [Ru((S)-BINAP)(OAc)₂] (to produce the R-acid), is either purchased or prepared according to established literature procedures.[7][8]

-

Reaction Setup: A high-pressure autoclave is charged with tiglic acid and a suitable solvent (e.g., methanol). The vessel is purged thoroughly with an inert gas.

-

Hydrogenation: The chiral ruthenium catalyst is added to the vessel under an inert atmosphere. The autoclave is sealed, pressurized with hydrogen gas (e.g., 10-100 atm), and heated (e.g., 20-50 °C).[8][9] The reaction is stirred for a specified time (e.g., 12-24 hours) until hydrogen uptake ceases or analysis shows complete conversion of the starting material.

-

Workup and Purification: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent and purified, typically by chromatography, to isolate the enantiomerically enriched this compound. The enantiomeric excess (ee) is determined using chiral chromatography.[7]

Analytical Protocols & Data

Accurate characterization and determination of enantiomeric purity are critical.

Experimental Protocol: Chiral Gas Chromatography (GC)

Chiral GC is the preferred method for separating and quantifying the enantiomers of 2-methylbutanoic acid. Direct analysis can be challenging, so derivatization is often employed.

Methodology:

-

Sample Preparation (Derivatization): The carboxylic acid is converted into a less polar, more volatile ester. To create diastereomers separable on a standard column, a chiral alcohol (e.g., (S)-(+)-2-butanol) is used for esterification.

-

Dissolve the 2-methylbutanoic acid sample in a suitable solvent (e.g., dichloromethane).

-

Add an excess of the chiral alcohol and a catalytic amount of acid (e.g., H₂SO₄) or a coupling agent (e.g., DCC).

-

Heat the mixture to drive the reaction to completion.

-

Quench the reaction, wash with a mild base (e.g., NaHCO₃ solution) and then water, dry the organic layer, and concentrate the sample.[10]

-

-

GC-MS Conditions:

-

Column: A standard non-chiral capillary column (e.g., DB-5 or HP-5ms) is sufficient for separating the diastereomeric esters.[10]

-

Injector: Split/splitless injector, typically at 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~250 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

-

-

Data Analysis: The (R)- and (S)-enantiomers of 2-methylbutanoic acid will form two distinct diastereomeric esters with different retention times, allowing for their separation and quantification.[11]

Spectroscopic Analysis

Spectroscopic methods are used for structural confirmation. The data provided is for the general structure, as standard NMR and IR are insensitive to chirality.

Table 3: Summary of Spectroscopic Data for 2-Methylbutanoic Acid

| Technique | Expected Observations |

| ¹H NMR | (CDCl₃, 90 MHz): δ ≈ 11.5 (s, 1H, -COOH), 2.4 (m, 1H, -CH-), 1.7 (m, 2H, -CH₂-), 1.2 (d, 3H, α-CH₃), 0.95 (t, 3H, -CH₂CH ₃)[12] |

| IR | Broad peak from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak at ~1710 cm⁻¹ (C=O stretch)[13] |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 102. Key fragments at m/z = 87 ([M-CH₃]⁺), 74 ([M-C₂H₄]⁺, McLafferty rearrangement), 57 ([M-COOH]⁺), 45 ([COOH]⁺)[14][15] |

Stereochemistry and Applications

The relationship between the enantiomers and the racemic mixture is fundamental to understanding this compound.

The distinct sensory profiles of the enantiomers are a direct result of how they interact with chiral olfactory receptors. This stereospecificity is a critical consideration in the food and fragrance industries. In drug development, while this compound may not be an active pharmaceutical ingredient itself, it often serves as a key chiral precursor. The use of a single, pure enantiomer is essential in pharmaceutical synthesis to avoid the complications of diastereomeric drug products, which can have different efficacies, metabolic pathways, and toxicological profiles.

References

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. [njchm.com]

- 4. Solved How would you synthesis 2-methylbutanoic acid from | Chegg.com [chegg.com]

- 5. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methyl butyric acid(116-53-0) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Methyl butyric acid(116-53-0) IR Spectrum [m.chemicalbook.com]

- 14. Butanoic acid, 2-methyl- [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereochemistry of (R)-2-Methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of (R)-2-methylbutanoic acid, a chiral carboxylic acid of significant interest in the pharmaceutical and flavor industries. This document details the physicochemical properties, synthesis, resolution, and stereochemical analysis of this compound. Detailed experimental protocols for key methodologies are provided, along with a comparative analysis of analytical techniques for enantiomeric differentiation. The application of this compound as a chiral building block in drug development is also discussed.

Introduction

2-Methylbutanoic acid is a branched-chain fatty acid that exists as a pair of enantiomers, this compound and (S)-2-methylbutanoic acid, due to the presence of a chiral center at the C2 position.[1] These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and their biological activities. Notably, the two enantiomers have distinct organoleptic properties: this compound possesses a pungent, cheesy, and sweaty odor, while (S)-2-methylbutanoic acid has a fruity and sweet aroma.[2] This difference underscores the importance of stereochemistry in molecular recognition and biological function.

In the pharmaceutical industry, the specific stereoisomer of a chiral molecule is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the synthesis, separation, and analysis of enantiomerically pure compounds are of paramount importance in drug development.[3] this compound serves as a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[]

Physicochemical Properties

The physical properties of the individual enantiomers of 2-methylbutanoic acid are largely identical to those of the racemic mixture, with the exception of their interaction with plane-polarized light.

Table 1: Physicochemical Properties of 2-Methylbutanoic Acid

| Property | Racemic 2-Methylbutanoic Acid | This compound | (S)-2-Methylbutanoic Acid |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol |

| CAS Number | 116-53-0 | 32231-50-8 | 1730-91-2 |

| Appearance | Clear, colorless liquid | Light yellow oil | Liquid |

| Melting Point | -70 °C | Not available | Not available |

| Boiling Point | 176-177 °C | Not available | 78 °C at 15 mmHg |

| Density | 0.936 g/mL | Not available | 0.938 g/mL at 25 °C |

| Refractive Index | 1.4055 | Not available | 1.406 (at 20°C) |

| Specific Rotation | 0° | [α]D²¹ = -19.34° (neat) | [α]D²⁰ = +19° (neat) |

Data sourced from references[2][][5].

Synthesis and Resolution

The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.

Racemic Synthesis

A straightforward method for preparing racemic 2-methylbutanoic acid is through a Grignard reaction. This involves the reaction of 2-chlorobutane with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.[2]

Resolution of Racemic 2-Methylbutanoic Acid

Resolution involves the separation of a racemic mixture into its constituent enantiomers. A classical and historically significant method is the formation of diastereomeric salts using a chiral resolving agent.

This protocol is adapted from the classical method of resolving chiral acids.[6]

Materials:

-

Racemic 2-methylbutanoic acid

-

Brucine (chiral resolving agent)

-

Methanol

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Formation of Diastereomeric Salts: In an Erlenmeyer flask, dissolve one equivalent of racemic 2-methylbutanoic acid in a minimal amount of hot methanol. In a separate flask, dissolve 0.5 equivalents of brucine in a minimal amount of hot methanol. Slowly add the brucine solution to the acid solution with constant stirring.

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization. The less soluble diastereomeric salt will precipitate out. Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This initial crop of crystals will be enriched in one diastereomer.

-

Recrystallization: To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of hot methanol. The progress of the resolution can be monitored by measuring the optical rotation of a small sample of the acid liberated from the crystals after each recrystallization. Continue this process until a constant optical rotation is achieved.

-

Liberation of this compound: Suspend the purified diastereomeric salt in water and acidify to a pH of approximately 2 with 1 M HCl. This will protonate the carboxylate and liberate the free acid.

-

Extraction and Isolation: Extract the aqueous solution three times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-methylbutanoic acid. The stereochemistry of the obtained acid will depend on which diastereomeric salt is less soluble.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds. A highly effective method for the synthesis of this compound is the asymmetric hydrogenation of tiglic acid using a Ruthenium-BINAP catalyst.[2]

This protocol is based on the Noyori asymmetric hydrogenation.[7][8]

Materials:

-

Tiglic acid

-

[RuCl₂(benzene)]₂

-

(R)-BINAP

-

Methanol (degassed)

-

Hydrogen gas

-

Autoclave

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a Schlenk flask with [RuCl₂(benzene)]₂ and (R)-BINAP in a 1:1.1 molar ratio. Add degassed methanol and stir the mixture at room temperature for 1-2 hours to form the active catalyst.

-

Hydrogenation: In a separate vessel, dissolve tiglic acid in degassed methanol. Transfer this solution and the catalyst solution to a high-pressure autoclave.

-

Reaction: Purge the autoclave with hydrogen gas several times. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4 atm) and heat to the reaction temperature (e.g., 100°C).

-

Work-up: After the reaction is complete (monitored by GC or TLC), cool the autoclave to room temperature and carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield this compound.

Stereochemical Analysis

The determination of the enantiomeric purity of this compound is crucial. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

This is a general protocol and may require optimization for specific instruments.[9]

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

-

Chiral capillary column (e.g., a cyclodextrin-based column)

Sample Preparation:

-

Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) is often necessary. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 200°C.

-

Carrier Gas: Helium or hydrogen

-

Detector Temperature: 250°C

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can be performed directly, using a chiral stationary phase, or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[3]

This protocol provides a starting point for method development.[10]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., polysaccharide-based)

Mobile Phase:

-

A mixture of n-hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is commonly used (e.g., 90:10:0.1 v/v/v n-hexane/isopropanol/TFA).

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm

Applications in Drug Development

Chiral building blocks are essential in modern drug synthesis. This compound and its derivatives are utilized in the synthesis of various pharmaceuticals, most notably the statin class of cholesterol-lowering drugs.[11] For instance, the side chain of some statins is derived from a chiral precursor that can be synthesized from this compound. The specific stereochemistry of this side chain is critical for the drug's ability to inhibit HMG-CoA reductase, the target enzyme. While direct incorporation of this compound is not always the case, it serves as a key starting material for constructing more complex chiral fragments.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its physical, chemical, and biological properties. For researchers and professionals in drug development, a thorough understanding of its synthesis, resolution, and analysis is essential. The protocols and data presented in this guide provide a solid foundation for working with this important chiral molecule. The continued development of efficient and selective methods for the preparation and analysis of enantiomerically pure this compound will undoubtedly contribute to advancements in the pharmaceutical and other chemical industries.

References

- 1. hplc.today [hplc.today]

- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 5. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PlumX [plu.mx]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Natural Occurrence of (R)-2-Methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of (R)-2-methylbutanoic acid, a chiral short-chain fatty acid. The document details its presence in various natural sources, presents available quantitative data, outlines detailed experimental protocols for its analysis, and illustrates relevant biochemical pathways.

Natural Occurrence of this compound

This compound is a naturally occurring branched-chain fatty acid with a distinctive cheesy and sweaty odor[1][2]. Its enantiomer, (S)-2-methylbutanoic acid, possesses a contrasting sweet and fruity aroma and is found in many fruits, such as apples and apricots[3]. The presence of this compound has been identified in a variety of natural matrices, including plants, microbial fermentations, and animal secretions.

Occurrence in Plants and Plant-Derived Products

This compound is found in cocoa beans (Theobroma cacao) and is considered a key contributor to cocoa's characteristic flavor profile[3][4]. While its presence is well-established, specific quantitative data for the (R)-enantiomer in cocoa is limited. Studies on the volatile compounds of cocoa often report on 2-methylbutanoic acid without enantiomeric distinction or provide relative percentages of the total volatile constituents[5][6][7].

The compound has also been reported in several other plants, including Veratrum album, Angelica archangelica, and Vaccinium vitis-idaea[8].

Occurrence in Microbial Fermentations

Microorganisms play a significant role in the production of this compound, primarily through the catabolism of the amino acid L-isoleucine[9][10]. This is particularly evident in fermented foods and beverages.

A notable example is the fermentation of beverages with shiitake mushrooms (Lentinula edodes), where up to 35% of the resulting methyl 2-methylbutanoate, an ester of 2-methylbutanoic acid, was found to be the (R)-enantiomer[11][12]. In fermented soybean products, the enantiomeric ratio of (S)- to this compound has been measured at 67:33[13][14]. These findings are significant as the (S)-enantiomer is typically found in higher excess in nature[11][12].

Occurrence in Animals

In the animal kingdom, this compound has been identified as a component of pheromones. Specifically, it is part of the sex attractant pheromone blend of female house mice (Mus musculus), where it acts as a volatile signal to attract males.

Quantitative Data on this compound

The available quantitative data for this compound is primarily presented as enantiomeric ratios in fermented products. Absolute concentrations in natural sources are not widely documented in the scientific literature.

| Natural Source | Matrix | Analyte | Quantitative Data | Reference |

| Fermented Beverage | Liquid | Methyl 2-methylbutanoate | Up to 35% (R)-enantiomer | [11][12] |

| Fermented Soybean | Solid | 2-Methylbutanoic acid | (S):(R) enantiomeric ratio of 67:33 | [13][14] |

Experimental Protocols

The analysis of this compound from natural sources requires a multi-step process involving extraction, derivatization (for gas chromatography), and chiral separation.

Extraction of 2-Methylbutanoic Acid from Natural Matrices

The choice of extraction method depends on the sample matrix.

Protocol 3.1.1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles from Fermented Products and Cocoa

This method is suitable for the extraction of volatile compounds like 2-methylbutanoic acid from solid or liquid samples[5][6][15].

-

Sample Preparation: Place a known amount of the homogenized sample (e.g., 1 gram of cocoa powder or 5 mL of fermented liquid) into a headspace vial[5][16]. An internal standard can be added for quantification.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 30-60 minutes) to allow volatile compounds to equilibrate in the headspace[5][16].

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-45 minutes) to adsorb the volatile analytes[5][16].

-

Desorption: Retract the fiber and introduce it into the injection port of a gas chromatograph for thermal desorption of the analytes.

Protocol 3.1.2: Liquid-Liquid Extraction (LLE) from Plant and Animal Tissues

This protocol is a general method for extracting fatty acids from complex biological matrices[17][18].

-

Homogenization: Homogenize a known weight of the tissue sample in a suitable solvent system, such as a chloroform/methanol mixture[17][18].

-

Phase Separation: Add water to the homogenate to induce phase separation. The lipids, including 2-methylbutanoic acid, will partition into the organic (chloroform) layer.

-

Collection and Concentration: Carefully collect the organic layer and evaporate the solvent under a stream of nitrogen to concentrate the extract. The dried extract can then be reconstituted in a suitable solvent for analysis.

Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the enantiomeric separation of 2-methylbutanoic acid, a chiral stationary phase column is required in the gas chromatograph.

-

Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of 2-methylbutanoic acid, it can be derivatized to its methyl ester. This can be achieved by reacting the extract with a methylating agent like BF3 in methanol[17].

-

GC Separation:

-

Column: Use a chiral capillary column (e.g., Chirasil-L-Val).

-

Injection: Inject the derivatized or underivatized sample into the GC.

-

Oven Program: A suitable temperature program is essential to separate the enantiomers. For example, start at a low temperature (e.g., 45°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230°C)[16].

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI).

-

Analysis Mode: Operate the mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

-

Biochemical and Signaling Pathways

Biosynthesis of 2-Methylbutanoic Acid from L-Isoleucine

(R)- and (S)-2-Methylbutanoic acid are biosynthesized from the branched-chain amino acid L-isoleucine primarily through the Ehrlich pathway in microorganisms like yeast[9][10].

The key enzymatic steps are:

-

Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

-

Decarboxylation: The α-keto acid is then decarboxylated to form 2-methylbutanal by a decarboxylase.

-

Oxidation: Finally, 2-methylbutanal is oxidized to 2-methylbutanoic acid.

Caption: Biosynthesis of 2-Methylbutanoic Acid from L-Isoleucine.

Generalized Signaling Pathway for Short-Chain Fatty Acids

As a short-chain fatty acid (SCFA), this compound is likely to exert its biological effects through signaling pathways common to other SCFAs. A primary mechanism involves the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43[12][13][19].

Caption: Generalized SCFA G-protein coupled receptor signaling pathway.

Generalized Mammalian Pheromone Signaling Pathway

The detection of pheromones in mammals, including volatile fatty acids, is primarily mediated by the vomeronasal organ (VNO) and the main olfactory epithelium (MOE)[20][21][22]. This process also involves GPCRs.

Caption: Generalized mammalian pheromone signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Profiling, quantification and classification of cocoa beans based on chemometric analysis of carbohydrates using hydrophilic interaction liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fstjournal.com.br [fstjournal.com.br]

- 7. Changes in GC-MS metabolite profile, antioxidant capacity and anthocyanins content during fermentation of fine-flavor cacao beans from Ecuador | PLOS One [journals.plos.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. benchchem.com [benchchem.com]

- 10. An investigation of the metabolism of isoleucine to active Amyl alcohol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of volatile compounds in fermented milk using solid-phase microextraction methods coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species | MDPI [mdpi.com]

- 19. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mammalian Pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Neural basis for pheromone signal transduction in mice [frontiersin.org]

- 22. Vomeronasal Receptors and Signal Transduction in the Vomeronasal Organ of Mammals - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biosynthesis of (R)-2-Methylbutanoic Acid in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylbutanoic acid is a chiral short-chain fatty acid with significant implications in the flavor and fragrance industry, as well as being a subject of interest in metabolic studies. While its enantiomer, (S)-2-methylbutanoic acid, is a well-documented product of L-isoleucine catabolism in many organisms, the natural biosynthetic pathways leading to the (R)-enantiomer are less clearly defined and appear to be more organism-specific.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, contrasting it with the well-established pathway for its (S)-counterpart. It includes available quantitative data, detailed experimental protocols for analysis, and visualizations of the pertinent biochemical pathways.

The Predominant Pathway: Biosynthesis of (S)-2-Methylbutanoic Acid

The canonical pathway for the formation of 2-methylbutanoic acid in most organisms is through the degradation of the branched-chain amino acid L-isoleucine.[3] This pathway stereospecifically produces (S)-2-methylbutanoyl-CoA, which is then hydrolyzed to (S)-2-methylbutanoic acid. The key enzymatic steps are outlined below.

Diagram: L-Isoleucine Catabolism to (S)-2-Methylbutanoic Acid

Caption: The catabolic pathway of L-isoleucine to (S)-2-Methylbutanoic Acid.

Biosynthesis of this compound: Emerging Pathways

The biosynthesis of this compound is less universally understood. It is known to occur naturally in specific sources, such as cocoa beans and certain fermented products.[4] Research suggests that its formation may occur through alternative or modified pathways, potentially involving key intermediates from L-isoleucine metabolism.

A notable study on a beverage fermented with shiitake mushrooms revealed the presence of up to 35% (R)-methyl 2-methylbutanoate, with this compound identified as the primary precursor.[1] This study proposed that trace amounts of the (R)-enantiomer could be generated from unsaturated secondary metabolites like tiglic aldehyde and tiglic acid, which are themselves derived from L-isoleucine.[1][5]

Diagram: Proposed Pathway for this compound Formation

Caption: A proposed biosynthetic route to this compound.

Furthermore, studies in mammals have identified a distinct catabolic pathway for R-series metabolites of isoleucine, starting from exogenously supplied R(-)-2-methylbutyrate.[2] This suggests that while the de novo synthesis might be rare, the metabolic machinery to process the (R)-enantiomer exists in some organisms. The initial enzymatic step that would lead to the (R)-configuration from a common precursor like L-isoleucine in plants and microorganisms remains an active area of investigation.

Quantitative Data

Quantitative data regarding the biosynthesis of this compound is limited. The following table summarizes available data, primarily focusing on the separation and quantification of the enantiomers.

| Parameter | Organism/System | Value | Reference |

| Enantiomeric Ratio ((R)/(S)) of Methyl 2-methylbutanoate | Shiitake-fermented beverage | Up to 35:65 | [1] |

| Aroma Threshold of this compound | - | Pervasive, cheesy, sweaty odor | [4] |

| Aroma Threshold of (S)-2-Methylbutanoic Acid | - | Pleasantly sweet, fruity odor | [4] |

Experimental Protocols

Protocol 1: Chiral Separation of 2-Methylbutanoic Acid Enantiomers by HPLC

This protocol describes a direct method for the enantioseparation of 2-methylbutanoic acid using a polysaccharide-based chiral stationary phase (CSP).

1. Materials and Reagents:

-

Racemic 2-methylbutanoic acid standard

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Sample solvent: n-Hexane/IPA (90:10, v/v)

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral Column: A polysaccharide-based CSP, such as one with amylose or cellulose derivatives.

-

Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v). The ratio may need optimization depending on the column.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Prepare a stock solution of racemic 2-methylbutanoic acid at a concentration of 1.0 mg/mL in the sample solvent.

-

For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the acidic fraction. The final extract should be dissolved in the sample solvent.

-

Dilute the stock solution or sample extract with the sample solvent to a final concentration suitable for detection.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

The two enantiomers will be separated into two distinct peaks.

-

Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

-

Quantification can be achieved by creating a calibration curve with known concentrations of the pure enantiomers, if available, or the racemic mixture.

Diagram: Workflow for Chiral HPLC Analysis

Caption: General workflow for the chiral HPLC analysis of 2-methylbutanoic acid.

Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol can be adapted to study the activity of acyl-CoA dehydrogenases that may be involved in the biosynthesis of 2-methylbutanoic acid precursors. The assay measures the reduction of an electron acceptor.

1. Reagents and Buffers:

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrates: (S)-2-Methylbutanoyl-CoA and (R)-2-Methylbutanoyl-CoA stock solutions.

-

Electron Acceptor: e.g., Ferricenium hexafluorophosphate or 2,6-dichlorophenolindophenol (DCPIP).

-

Enzyme solution (partially purified or purified).

2. Assay Procedure:

-

In a cuvette, combine the assay buffer, the electron acceptor, and the enzyme solution.

-

Initiate the reaction by adding either (S)-2-Methylbutanoyl-CoA or (R)-2-Methylbutanoyl-CoA.

-

Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength over time (e.g., 300 nm for ferricenium reduction or 600 nm for DCPIP reduction).

-

The rate of change in absorbance is proportional to the enzyme activity.

3. Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

By comparing the activities with the (R) and (S) substrates, the stereospecificity of the enzyme can be determined.

Conclusion

The biosynthesis of this compound in nature presents an intriguing scientific challenge. While the metabolic pathway for its (S)-enantiomer via L-isoleucine catabolism is well-established, the routes to the (R)-form appear to be more specialized and are not yet fully elucidated. The presence of this compound in commercially important products like cocoa highlights the need for further research to uncover the specific enzymes and regulatory mechanisms involved in its formation. The experimental protocols provided in this guide offer a starting point for researchers to investigate the stereochemistry of 2-methylbutanoic acid in various biological systems, which will be crucial for advancements in metabolic engineering, food science, and the development of novel therapeutics.

References

- 1. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Demonstration of a new mammalian isoleucine catabolic pathway yielding an Rseries of metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabis Compound Database: Showing Compound Card for 2-Methyl butanoic acid (CDB005783) [cannabisdatabase.ca]

- 5. researchgate.net [researchgate.net]

(R)-2-Methylbutanoic Acid: A Comprehensive Technical Guide to its Odor Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the odor profile of (R)-2-Methylbutanoic acid, a significant chiral compound in flavor and fragrance chemistry, as well as in metabolic and microbial signaling. This document outlines its distinct sensory characteristics, presents quantitative perceptual data, details the experimental protocols for its analysis, and visualizes the underlying biological and methodological frameworks.

Core Odor Profile

This compound, also known as (R)-2-methylbutyric acid, is a short-chain fatty acid that possesses a strong and distinct aroma. Unlike its enantiomer, (S)-2-Methylbutanoic acid, which is characterized by a pleasant, sweet, and fruity odor, the (R)-form is defined by a potent and often unpleasant scent.[1] Its primary sensory descriptors are consistently reported as cheesy, sweaty, and pungent .[1] This pervasive odor profile makes it a key contributor to the aroma of various natural products, most notably cocoa beans.[1]

The significant difference in odor between the two enantiomers highlights the stereospecificity of human olfactory receptors, where the three-dimensional structure of a molecule dictates its interaction with receptor sites and the subsequent perceived smell.

Quantitative Sensory Data

The perception of an odorant is defined not only by its qualitative description but also by the concentration at which it can be detected (threshold). The following table summarizes the key quantitative data associated with the sensory profile of 2-Methylbutanoic acid enantiomers.

| Enantiomer | Odor / Flavor Descriptors | Type | Threshold Value | Reference |

| (R)-(-)-2-Methylbutanoic Acid | Cheesy, sweaty, penetrating | Taste | 100 ppb (parts per billion) | Leffingwell, J.C. |

| (S)-(+)-2-Methylbutanoic Acid | Fruity, sweet | Taste | 50 ppb (parts per billion) | Leffingwell, J.C. |

Experimental Protocols

The characterization of the odor profile of this compound relies on two primary analytical domains: sensory evaluation by human panelists and instrumental analysis via gas chromatography-olfactometry.

Sensory Evaluation Protocol

Sensory evaluation provides qualitative and quantitative data on how the odor is perceived by humans. A descriptive analysis protocol is typically employed.

Objective: To qualitatively describe and quantitatively rate the sensory attributes of this compound.

1. Panelist Selection and Training:

- Selection: Recruit 8-12 individuals screened for their ability to detect and describe basic odors and tastes. Panelists should be free of allergies and sensitivities to fragrances or food products.

- Training: Familiarize panelists with a standardized lexicon of aroma descriptors relevant to fatty acids and off-flavors (e.g., cheesy, sweaty, rancid, fruity, sour).[3] Use reference standards for each descriptor to anchor the panelists. Conduct training sessions to ensure panelists can reliably identify and scale the intensity of these attributes.

2. Sample Preparation:

- Prepare a stock solution of high-purity this compound in an appropriate solvent (e.g., propylene glycol or deodorized water) at a concentration well above the expected detection threshold.

- Create a series of dilutions in the same solvent to be presented to the panelists. Concentrations should span from sub-threshold to clearly perceptible levels.

- For odor evaluation, dip odorless paper blotters to a depth of 1 cm into the solutions.[4] For taste evaluation, use the aqueous solutions directly.

3. Evaluation Procedure:

- Conduct the evaluation in a dedicated sensory analysis laboratory with controlled temperature, lighting, and air circulation to minimize distractions and odors.[5]

- Present samples monadically (one at a time) in coded, randomized order to prevent bias.

- Instruct panelists to first assess the aroma (orthonasal perception) by sniffing the prepared blotter.[4]

- Panelists then rate the intensity of each identified descriptor (e.g., "cheesy," "sweaty") on a structured scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).

- Mandate a palate cleansing step between samples, typically with unsalted crackers and purified water, with a minimum 5-minute rest period to prevent sensory fatigue.[4][5]

4. Data Analysis:

- Collect the intensity ratings for each descriptor from all panelists.

- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between concentrations and to assess panelist performance.

- Generate a sensory profile or "spider web" plot to visualize the mean intensity ratings of the key attributes.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is an instrumental technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. It is used to identify which specific volatile compounds in a complex mixture are responsible for its aroma.

Objective: To identify and characterize the odor of this compound as it elutes from the GC column.

1. Sample Preparation and Derivatization:

- Extraction: For analysis from a complex matrix (e.g., food sample), perform a liquid-liquid extraction. Acidify the sample to a pH < 3.0 to ensure the short-chain fatty acids (SCFAs) are in their volatile, non-ionized form.[6] Extract with a solvent such as diethyl ether or ethyl acetate.

- Derivatization (Optional but Recommended): To improve chromatographic performance (peak shape and volatility) for polar compounds like carboxylic acids, derivatization is often necessary. A common method is silylation.

- Dry the extract thoroughly under a stream of nitrogen.

- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) esters.

2. GC-MS/O Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a high-polarity capillary column (e.g., DB-WAX or FFAP) suitable for fatty acid analysis.

- Column Effluent Splitter: At the end of the column, split the effluent between the Mass Spectrometer (MS) detector and a heated olfactometry port. A typical split ratio is 1:1.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

- Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min) to separate compounds based on their boiling points.

- Olfactometry Port: A heated sniffing port delivering humidified air to prevent nasal dehydration.

3. Olfactometry Procedure:

- A trained sensory assessor sniffs the effluent from the olfactometry port throughout the entire GC run.

- The assessor records the time, duration, intensity, and a descriptor for every odor detected. This can be done using specialized software that correlates the sensory event with the chromatogram.

4. Data Analysis:

- Correlate the retention times of the odor events from the olfactogram with the retention times of the peaks identified by the MS detector.

- This allows for the positive identification of this compound (or its derivative) as the source of the specific "cheesy/sweaty" odor note at its corresponding retention time.

Visualizations: Workflows and Pathways

Sensory Evaluation Workflow

Caption: Workflow for descriptive sensory analysis of an odorant.

Gas Chromatography-Olfactometry (GC-O) Workflow

Caption: Experimental workflow for GC-Olfactometry analysis.

Olfactory Signal Transduction Pathway

Caption: General signaling pathway for odor perception.

References

Spectroscopic Analysis of (R)-2-Methylbutanoic Acid: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for (R)-2-Methylbutanoic acid, a chiral carboxylic acid of interest in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Data Presentation

The spectroscopic data for this compound is summarized below. It is important to note that the NMR and IR spectra of enantiomers are identical. Therefore, the data presented, which may be sourced from analyses of the racemic mixture or the (S)-enantiomer, is representative of this compound. Mass spectrometry fragmentation patterns are also identical for both enantiomers.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylbutanoic Acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.5 | Singlet | -COOH |

| ~2.40 | Multiplet | -CH(CH₃)- |

| ~1.60 | Multiplet | -CH₂CH₃ |

| ~1.18 | Doublet | -CH(CH₃)- |

| ~0.95 | Triplet | -CH₂CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylbutanoic Acid[1]

| Chemical Shift (ppm) | Assignment |

| ~183 | -COOH |

| ~41 | -CH(CH₃)- |

| ~26 | -CH₂CH₃ |

| ~16 | -CH(CH₃)- |

| ~11 | -CH₂CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data for 2-Methylbutanoic Acid[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2970 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1460 | Medium | C-H bend (Aliphatic) |

| ~1240 | Medium | C-O stretch |

| ~940 | Broad | O-H bend (Out-of-plane) |

Table 4: Mass Spectrometry Data for 2-Methylbutanoic Acid[4]

| m/z | Relative Intensity (%) | Assignment |

| 102 | ~10 | [M]⁺ (Molecular Ion) |

| 74 | ~100 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 57 | ~80 | [C₄H₉]⁺ |

| 45 | ~30 | [COOH]⁺ |

| 29 | ~40 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3] Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette. The liquid level in the NMR tube should be between 4 and 5 cm.[1]

-

Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[1]

NMR Spectrometer Operation:

-

Insertion: Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample in the NMR spectrometer.

-

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed, either automatically or manually, to optimize the homogeneity of the magnetic field and improve spectral resolution.[1]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[1]

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.[1] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3]

-

Processing: After data acquisition, the raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Plate Preparation: Obtain two clean and dry salt plates (e.g., NaCl or KBr).[4] If necessary, clean the plates with a small amount of a volatile solvent like acetone and allow them to dry completely.[4]

-

Sample Application: Place a single drop of this compound onto the surface of one salt plate.[4]

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4]

IR Spectrometer Operation:

-

Background Scan: With the sample chamber empty, run a background spectrum. This will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

-

Sample Placement: Place the prepared salt plate assembly into the sample holder of the IR spectrometer.[4]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

-

Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Initial Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[5]

-

Dilution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it further with a solvent mixture compatible with the mass spectrometer's mobile phase (e.g., methanol/water) to a final concentration in the range of 1-10 µg/mL.[5]

-

Filtration: If any precipitate is observed, the solution must be filtered to prevent clogging of the instrument's tubing.[5]

-

Vial Transfer: Transfer the final diluted solution into a standard 2 mL mass spectrometry vial with a screw cap and septum.[5]

Mass Spectrometer Operation (ESI):

-

Sample Introduction: The prepared sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: The sample solution is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[6]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Chirality and Enantiomers of 2-Methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutanoic acid, a branched-chain alkyl carboxylic acid, possesses a single stereocenter at the second carbon, rendering it a chiral molecule that exists as a pair of enantiomers: (R)-2-methylbutanoic acid and (S)-2-methylbutanoic acid.[1] These non-superimposable mirror images exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and, critically, in their biological and sensory properties. This technical guide provides a comprehensive overview of the stereochemistry of 2-methylbutanoic acid, detailing the distinct properties of its enantiomers, methods for their synthesis and separation, and their relevance in various scientific and industrial contexts, particularly for drug development.

Introduction to the Chirality of 2-Methylbutanoic Acid

2-Methylbutanoic acid (C₅H₁₀O₂) is a short-chain fatty acid with a chiral center at the C2 position, leading to the existence of two enantiomers.[1] The spatial arrangement of the four different substituents around this stereocenter—a hydrogen atom, a methyl group, an ethyl group, and a carboxylic acid group—determines the absolute configuration of each enantiomer, designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

The significance of this chirality extends beyond chemical nomenclature. In biological systems, enantiomers can exhibit profoundly different pharmacological, toxicological, and metabolic profiles due to the stereospecific nature of enzymes and receptors.[2][3] Consequently, the ability to separate and characterize the individual enantiomers of 2-methylbutanoic acid is of paramount importance in fields ranging from flavor and fragrance chemistry to pharmaceutical development.

Physicochemical and Sensory Properties of Enantiomers

While enantiomers share the same physical properties such as boiling point, melting point, and density in an achiral setting, they are distinguished by their optical activity—the ability to rotate the plane of polarized light.[2] The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).[1]

A striking and well-documented distinction between the enantiomers of 2-methylbutanoic acid lies in their sensory properties. The (S)-enantiomer is characterized by a pleasant, sweet, and fruity aroma, found naturally in fruits like apples and apricots.[1][4] In contrast, the (R)-enantiomer possesses a pungent, cheesy, and sweaty odor, and is found in cocoa beans.[1][4] This dramatic difference in odor underscores the high degree of stereospecificity of olfactory receptors.

Table 1: Quantitative Physicochemical Data of 2-Methylbutanoic Acid Enantiomers

| Property | This compound | (S)-2-Methylbutanoic Acid | Racemic 2-Methylbutanoic Acid |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight ( g/mol ) | 102.13 | 102.13 | 102.13 |

| Boiling Point (°C) | 176-177 | 172-174 | 176 |

| Density (g/mL at 25°C) | Not specified | 0.938 | ~0.94 (at 20°C) |

| Refractive Index (n20/D) | Not specified | 1.406 | Not specified |

| Specific Rotation ([α]20/D, neat) | -19.34° (hypothesized) | +19° | 0° |

| Odor Description | Pungent, cheesy, sweaty | Sweet, fruity | Pungent, cheesy |

Note: Enantiomers have identical boiling points, densities, and refractive indices in an achiral environment. The slight variations in reported boiling points may be due to experimental conditions. The specific rotation of the (R)-enantiomer is equal in magnitude and opposite in sign to the (S)-enantiomer.

Stereochemistry and the Cahn-Ingold-Prelog (CIP) Priority Rules